molecular formula C11H9N5O4 B155500 Acetylfuratrizine CAS No. 1789-26-0

Acetylfuratrizine

Cat. No.: B155500
CAS No.: 1789-26-0
M. Wt: 275.22 g/mol
InChI Key: SWMPGCCDXNLPED-NSCUHMNNSA-N
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Description

Acetylfuratrizine, also known as N-(6-(2-(5-nitro-2-furyl)vinyl)-1,2,4-triazin-3-yl)acetamide, is a chemical compound with the molecular formula C10H8N4O4. It is known for its unique structure, which includes a nitrofuran moiety and a triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetylfuratrizine typically involves the reaction of 5-nitro-2-furaldehyde with 6-amino-1,2,4-triazine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The overall reaction can be summarized as follows:

5-nitro-2-furaldehyde+6-amino-1,2,4-triazine+acetic anhydrideThis compound+by-products\text{5-nitro-2-furaldehyde} + \text{6-amino-1,2,4-triazine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{by-products} 5-nitro-2-furaldehyde+6-amino-1,2,4-triazine+acetic anhydride→this compound+by-products

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Acetylfuratrizine undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can react with the triazine ring under mild conditions.

Major Products Formed

Scientific Research Applications

Acetylfuratrizine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of acetylfuratrizine involves its interaction with specific molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the triazine ring can interact with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and pathways. These interactions contribute to its antimicrobial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: Another nitrofuran derivative with antimicrobial properties.

    Furazolidone: A nitrofuran compound used as an antibacterial and antiprotozoal agent.

    Triazine-based Compounds: Various triazine derivatives used in agriculture and medicine.

Uniqueness of Acetylfuratrizine

This compound is unique due to its combined nitrofuran and triazine structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

1789-26-0

Molecular Formula

C11H9N5O4

Molecular Weight

275.22 g/mol

IUPAC Name

N-[6-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,2,4-triazin-3-yl]acetamide

InChI

InChI=1S/C11H9N5O4/c1-7(17)13-11-12-6-8(14-15-11)2-3-9-4-5-10(20-9)16(18)19/h2-6H,1H3,(H,12,13,15,17)/b3-2+

InChI Key

SWMPGCCDXNLPED-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)NC1=NC=C(N=N1)/C=C/C2=CC=C(O2)[N+](=O)[O-]

SMILES

CC(=O)NC1=NC=C(N=N1)C=CC2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=NC=C(N=N1)C=CC2=CC=C(O2)[N+](=O)[O-]

Synonyms

acetylfuratrizine
panfuran acetate

Origin of Product

United States

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